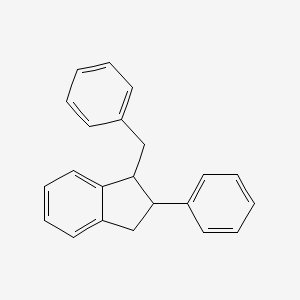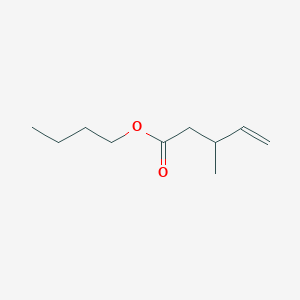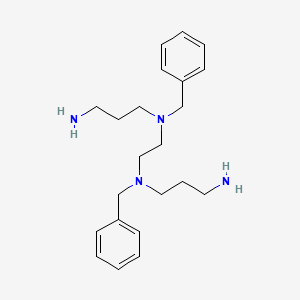![molecular formula C8H14Cl2Ge2S B14263762 (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] CAS No. 150054-52-7](/img/structure/B14263762.png)
(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiene-2,5-diyl)bis[chloro(dimethyl)germane] is a chemical compound that features a thiene ring bonded to two chlorodimethylgermane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] typically involves the reaction of thiene-2,5-diyl with chlorodimethylgermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Thiene-2,5-diyl)bis[chloro(dimethyl)germane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of germane derivatives with different oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction pathway and product.
Major Products
The major products formed from the reactions of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield germane oxides, while substitution reactions can produce a variety of functionalized germane derivatives.
Aplicaciones Científicas De Investigación
(Thiene-2,5-diyl)bis[chloro(dimethyl)germane] has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore the potential biological activities of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane], including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.
Industry: (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Thiene-2,5-diyl)bis[chloro(dimethyl)germane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (Thiene-2,5-diyl)bis[chloro(dimethyl)silane]
- (Thiene-2,5-diyl)bis[chloro(dimethyl)stannane]
- (Thiene-2,5-diyl)bis[chloro(dimethyl)plumbane]
Uniqueness
(Thiene-2,5-diyl)bis[chloro(dimethyl)germane] is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
150054-52-7 |
|---|---|
Fórmula molecular |
C8H14Cl2Ge2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
chloro-[5-[chloro(dimethyl)germyl]thiophen-2-yl]-dimethylgermane |
InChI |
InChI=1S/C8H14Cl2Ge2S/c1-11(2,9)7-5-6-8(13-7)12(3,4)10/h5-6H,1-4H3 |
Clave InChI |
JGDAGUMMMLLYCN-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C1=CC=C(S1)[Ge](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)









![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
